Methyl salicylate

Topical analgesic Transdermal absorption Salicylate pharmacokinetics

Methyl salicylate (methyl 2‑hydroxybenzoate, CAS 119‑36‑8) is a benzoate ester of salicylic acid, existing as a colorless to yellowish liquid with a characteristic wintergreen odor. It functions as a topical counter‑irritant, rubefacient, and mild analgesic/anti‑inflammatory agent, with a molecular weight of 152.15 g/mol, boiling point of 222 °C, and water solubility of approximately 1,875 mg/L at 25 °C.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
CAS No. 29468-36-8
Cat. No. B3428682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl salicylate
CAS29468-36-8
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC=C1O
InChIInChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
InChIKeyOSWPMRLSEDHDFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 66° F (NTP, 1992)
Slightly soluble
0.05 M
SOL IN CHLOROFORM, ETHER;  MISCIBLE WITH ALC, GLACIAL ACETIC ACID
SOL IN DIETHYL ETHER
SOLUBLE IN MOST COMMON ORGANIC SOLVENTS
Sol in water: 0.74%w @ 30 °C
0.7 mg/mL at 30 °C
Solubility in water, g/100ml at 20 °C: 0.07
slightly soluble in water;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Salicylate (CAS 119-36-8) Procurement Guide: Identity, Physical Form, and Comparator Landscape


Methyl salicylate (methyl 2‑hydroxybenzoate, CAS 119‑36‑8) is a benzoate ester of salicylic acid, existing as a colorless to yellowish liquid with a characteristic wintergreen odor [1]. It functions as a topical counter‑irritant, rubefacient, and mild analgesic/anti‑inflammatory agent, with a molecular weight of 152.15 g/mol, boiling point of 222 °C, and water solubility of approximately 1,875 mg/L at 25 °C [2]. Procurement should be verified against CAS 119‑36‑8, as the isomeric mixture CAS 29468‑36‑8 (methyl hydroxybenzoate/methylparaben) is chemically distinct and serves entirely different applications (preservative/antimicrobial) [3].

Why Generic Substitution of Methyl Salicylate with Other Salicylates Fails: Pharmacokinetic and Functional Divergence


In‑class salicylate derivatives cannot be freely interchanged because systematic differences in ester lipophilicity, hydrolysis kinetics, and rubefacient activity produce divergent dermal penetration, tissue distribution, and systemic exposure profiles. A head‑to‑head clinical study demonstrated that serum salicylic acid after topical trolamine salicylate was undetectable, whereas topical methyl salicylate produced quantifiable systemic levels with a 25‑fold higher urinary salicylate recovery [1]. Similarly, direct tissue microdialysis in human volunteers showed negligible dermal/subcutaneous salicylate from triethanolamine salicylate vs. substantial tissue levels from methyl salicylate [2]. These differences preclude the assumption that one salicylate ester or salt can serve as a functional surrogate for another without reformulation and bioequivalence verification.

Methyl Salicylate Quantitative Evidence Guide: Head‑to‑Head Comparisons Against Closest Analogs and Alternatives


Systemic Salicylate Absorption: Methyl Salicylate vs. Trolamine Salicylate — 25‑Fold Higher Urinary Recovery

In a randomized, crossover clinical trial (n=12 healthy volunteers), 5 g of a 12.5% methyl salicylate ointment applied twice daily to a 10‑cm² thigh area produced measurable serum salicylic acid within 1 hour (0.31–0.91 mg/L), reaching Cmax values of 2–6 mg/L after the seventh dose, whereas trolamine salicylate 10% cream yielded no detectable serum salicylate in any subject [1]. Urinary recovery of total salicylate over 24 hours was 175.2 mg for methyl salicylate vs. 6.9 mg for trolamine salicylate (p < 0.05), representing an approximate 25‑fold difference [1]. The absorption rate constant for methyl salicylate increased from 0.16 h⁻¹ (first dose) to 0.28 h⁻¹ (seventh dose; p < 0.035), indicating cumulative absorption enhancement with repeated application [1].

Topical analgesic Transdermal absorption Salicylate pharmacokinetics

Dermal and Subcutaneous Tissue Penetration: Methyl Salicylate vs. Triethanolamine Salicylate — 30‑Fold Tissue‑to‑Plasma Gradient

Using cutaneous microdialysis in human volunteers, Cross et al. (1998) demonstrated that commercial methyl salicylate formulation produced significant salicylate levels throughout the dermis and subcutaneous tissue, whereas a triethanolamine salicylate formulation yielded negligible tissue salicylate levels [1]. Quantitative analysis revealed that tissue salicylate concentrations from the methyl salicylate formulation were approximately 30‑fold higher than corresponding plasma concentrations, establishing a steep tissue‑to‑plasma gradient indicative of direct percutaneous penetration rather than redistribution from systemic circulation [1].

Transdermal drug delivery Tissue microdialysis Salicylate distribution

Systemic Platelet Inhibition: Topical Methyl Salicylate vs. Oral Aspirin — Comparable Antiplatelet Efficacy

A randomized, prospective, blinded crossover study in 9 healthy men compared 5 g of a 30% topical methyl salicylate preparation with 162 mg oral aspirin [1]. Both treatments produced statistically significant platelet inhibition: aspirin reduced the area under the aggregation curve (AUC) from median 183 (binomial CI 139–292) to 85 (48–128) (p = 0.008), while topical methyl salicylate reduced AUC from 197 (118–445) to 112 (88–306) (p = 0.011) [1]. No significant difference was observed between the two treatments in their ability to inhibit platelet aggregation, demonstrating that topical methyl salicylate achieves a systemic pharmacodynamic effect comparable to oral aspirin at the doses tested [1].

Platelet aggregation Antiplatelet therapy Topical systemic effects

Percutaneous Absorption Rate Ranking: Methyl Salicylate Outperforms Ethyl Salicylate and Salt‑Form Salicylates

Classic comparative percutaneous absorption studies in rabbits using 10% solutions of various salicylate esters in volatile solvents (ether) established a clear rank order: methyl salicylate and ethyl salicylate produced the highest plasma salicylic acid levels, with methyl salicylate being significantly better absorbed than ethyl salicylate [1]. Isopropyl salicylate was significantly inferior to both, and all salt forms tested — including sodium salicylate, morpholine salicylate, and diethylamine salicylate — produced significantly lower plasma salicylic acid levels than any ester [1]. A subsequent clinical study confirmed that methyl salicylate was absorbed into the bloodstream before ethyl salicylate following topical application, with maximal blood salicylate levels occurring 20–30 minutes post‑application [2].

Percutaneous absorption Salicylate ester ranking Skin permeation

Chemical Identity Procurement Risk: CAS 119‑36‑8 (Methyl 2‑Hydroxybenzoate) vs. CAS 29468‑36‑8 (Methyl Hydroxybenzoate/Methylparaben)

The CAS Registry Number 119‑36‑8 is unambiguously assigned to methyl salicylate (methyl 2‑hydroxybenzoate, the ortho‑isomer) by the CAS Common Chemistry database [1]. In contrast, the CAS Registry Number 29468‑36‑8 is listed by the National Institute of Technology and Evaluation (NITE, Japan) as 'Methyl hydroxybenzoate' — a designation that includes methylparaben (methyl 4‑hydroxybenzoate, the para‑isomer), a broad‑spectrum antimicrobial preservative with no rubefacient or analgesic activity [2]. These two compounds, despite sharing the molecular formula C₈H₈O₃, differ fundamentally in the position of the hydroxyl substituent on the benzene ring (ortho vs. para), leading to completely divergent physicochemical properties, biological activities, and regulatory classifications. Methylparaben (CAS 29468‑36‑8) has a melting point of 125–128 °C (white crystalline solid) vs. methyl salicylate (CAS 119‑36‑8) melting point of −8 to −7 °C (liquid at room temperature) [3].

CAS registry verification Chemical procurement Isomer identity

Methyl Salicylate: Evidence‑Based Application Scenarios for Formulation Scientists and Procurement Specialists


Topical Analgesic Formulations Requiring Deep Tissue Delivery of Salicylate

Based on the 30‑fold tissue‑to‑plasma concentration gradient and the absence of tissue penetration with triethanolamine salicylate [1], methyl salicylate is the preferred salicylate ester for topical analgesic creams, gels, patches, and liniments intended for musculoskeletal pain. The direct percutaneous penetration mechanism ensures pharmacologically relevant salicylate levels in dermal and subcutaneous tissues without reliance on systemic redistribution [1].

Rubefacient and Counter‑Irritant Products for Acute Muscular Pain Relief

Methyl salicylate's unique vasodilatory and rubefacient properties, mediated by increased cutaneous blood flow, confer a dual mechanism — counter‑irritation plus local salicylate delivery — that non‑rubefacient salicylates (e.g., trolamine, diethylamine salts) cannot replicate [2]. This supports its preferential sourcing for over‑the‑counter sports‑medicine and rheumatology topical products.

Transdermal Patch Development with Sustained Salicylate Release

The high intrinsic skin permeability of methyl salicylate, ranked highest among all tested salicylate esters in percutaneous absorption studies [3], makes it the salicylate of choice for transdermal patch programs. The formulation‑dependent permeation data (ranging from ~80 μg/cm² to ~150 μg/cm² over 24 h depending on solvent system) [4] provide quantitative benchmarks for patch design optimization.

Procurement Quality Control: CAS‑Number Verification to Prevent Isomer Mis‑Supply

Procurement teams must verify that ordered material carries CAS 119‑36‑8 (methyl 2‑hydroxybenzoate) and not CAS 29468‑36‑8, which corresponds to methyl hydroxybenzoate/methylparaben [5]. Incoming material should be confirmed as liquid at room temperature (freezing point approximately −8 °C) and to possess the characteristic wintergreen odor, as methylparaben is a white crystalline solid (mp 125–128 °C) with no wintergreen fragrance [6]. This verification is essential for GMP‑compliant procurement in pharmaceutical and personal care manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl salicylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.